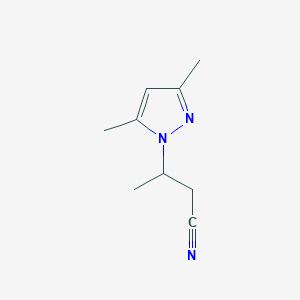

3-(3,5-二甲基-1H-吡唑-1-基)丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is an organic compound with the CAS Number: 1006485-71-7 . It has a molecular weight of 163.22 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile and similar compounds has been a subject of research. For instance, one study demonstrated the synthesis of pyrazole-based ligands and evaluated their catalytic properties . Another study discussed novel reactions of 1-cyanoacetyl-3,5-dimethylpyrazole .Molecular Structure Analysis

The InChI code for 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is 1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is a powder that is stored at room temperature . It has a molecular weight of 163.22 and its InChI Code is 1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 .科学研究应用

配位化学中的络合物形成

3-(3,5-二甲基-1H-吡唑-1-基)丁醛肟的合成及其与 PdCl2 的络合物形成是一个重要的研究领域。该化合物已显示出通过吡唑和亚胺基团中的氮原子与 PdCl2 配位的 ability。生成的 [PdCl2(L)] 络合物表现出显着的热稳定性,直到中等温度,在 200-210°C 左右分解。此类络合物在包括材料科学和催化在内的各个领域具有潜在应用 (Khachatryan 等,2017)。

抗癌活性

该化合物已被用作合成具有潜在抗癌活性的新型杂环化合物的起始材料。这些衍生物,如噻唑和氧杂庚烯-6-腈,因其结构特性和对癌症的潜在疗效而受到研究 (Metwally、Abdelrazek 和 Eldaly,2016)。

细胞毒性

对源自 3-(3,5-二甲基-1H-吡唑-1-基)丁腈的三齿双吡唑化合物的研究显示出对某些肿瘤细胞系的显着细胞毒性。这表明其在开发新的治疗剂中的潜在效用 (Kodadi 等,2007)。

缓蚀

源自该化合物的吡唑配体已被研究其作为缓蚀剂的功效。研究表明,这些配体及其金属配合物可以显着抑制酸性环境中的钢腐蚀,突出了它们在材料保护和工业过程中的潜在应用 (Masoumi、Sadr 和 Soltani,2020)。

金属大环配合物的合成

该化合物参与合成了金属大环钯(II)配合物。这些配合物通过包括扩散核磁共振在内的各种方法表征,在材料科学和配位化学中具有潜在应用 (Guerrero 等,2008)。

作用机制

Target of Action

The primary target of the compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile is the αvβ6 integrin . This integrin plays a crucial role in cell adhesion and signal transduction processes .

Mode of Action

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile interacts with the αvβ6 integrin, exhibiting high affinity and selectivity . This interaction results in the inhibition of the integrin’s function, thereby affecting cellular processes such as cell adhesion and signal transduction .

Biochemical Pathways

The interaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile with the αvβ6 integrin affects the integrin-mediated signaling pathways

Pharmacokinetics

3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile has been found to have very high solubility in saline at pH 7, which is beneficial for its bioavailability . It also has a long dissociation half-life of 7 hours, and its pharmacokinetic properties are commensurate with inhaled dosing by nebulization .

Result of Action

The molecular and cellular effects of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile’s action primarily involve the inhibition of αvβ6 integrin function . This can lead to alterations in cell adhesion and signal transduction processes .

Action Environment

The action, efficacy, and stability of 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanenitrile can be influenced by various environmental factors. For instance, its high solubility in saline at pH 7 suggests that it may be more effective in neutral or slightly alkaline environments . Additionally, its thermal stability makes it useful in stability tests involving coordination compounds .

属性

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-7-6-9(3)12(11-7)8(2)4-5-10/h6,8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOIALSJQHIPFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CC#N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2592601.png)

![N-(3-Chloro-4-methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-EN-1-YL}acetamide](/img/structure/B2592604.png)

![8,10-dimethyl-N-phenyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2592606.png)

![2-Chloro-1-[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B2592613.png)

![(Z)-ethyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2592614.png)

![2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2592616.png)

![N-(3-fluoro-4-methylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592618.png)

![5-[4-(5,6,7,8-Tetrahydrocinnolin-3-yloxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2592619.png)

![1-{[(4-bromophenyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2592621.png)